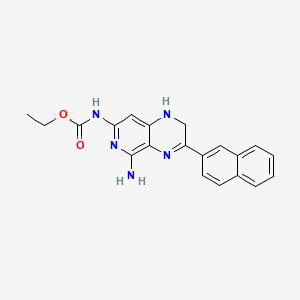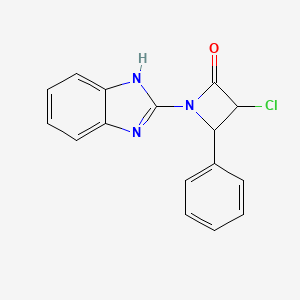
1-(1H-Benzimidazol-2-yl)-3-chloro-4-phenylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1H-Benzimidazol-2-yl)-3-chloro-4-phenylazetidin-2-one is a heterocyclic compound that combines the structural features of benzimidazole and azetidinone. Benzimidazole is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The azetidinone moiety, on the other hand, is a four-membered lactam ring that is often found in β-lactam antibiotics. The combination of these two moieties in a single molecule offers a unique scaffold for potential therapeutic applications.
Métodos De Preparación
The synthesis of 1-(1H-Benzimidazol-2-yl)-3-chloro-4-phenylazetidin-2-one typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is usually synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents.
Azetidinone Ring Formation: The azetidinone ring is formed by the reaction of the benzimidazole derivative with chloroacetyl chloride in the presence of a base such as triethylamine.
Final Product Formation: The final product, this compound, is obtained by the cyclization of the intermediate product under appropriate conditions.
Análisis De Reacciones Químicas
1-(1H-Benzimidazol-2-yl)-3-chloro-4-phenylazetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the chloro group, leading to the formation of various derivatives.
Oxidation and Reduction: The benzimidazole moiety can be oxidized or reduced under specific conditions, leading to different oxidation states and derivatives.
Cyclization Reactions: The azetidinone ring can participate in cyclization reactions to form larger ring systems.
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(1H-Benzimidazol-2-yl)-3-chloro-4-phenylazetidin-2-one has been studied for various scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(1H-Benzimidazol-2-yl)-3-chloro-4-phenylazetidin-2-one involves its interaction with various molecular targets:
Comparación Con Compuestos Similares
1-(1H-Benzimidazol-2-yl)-3-chloro-4-phenylazetidin-2-one can be compared with other similar compounds:
Propiedades
Número CAS |
84257-91-0 |
|---|---|
Fórmula molecular |
C16H12ClN3O |
Peso molecular |
297.74 g/mol |
Nombre IUPAC |
1-(1H-benzimidazol-2-yl)-3-chloro-4-phenylazetidin-2-one |
InChI |
InChI=1S/C16H12ClN3O/c17-13-14(10-6-2-1-3-7-10)20(15(13)21)16-18-11-8-4-5-9-12(11)19-16/h1-9,13-14H,(H,18,19) |
Clave InChI |
PFSPKXJROHOOAH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(C(=O)N2C3=NC4=CC=CC=C4N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trichloro-1-{[1-(dibutylphosphoryl)cyclohexyl]sulfanyl}ethan-1-ol](/img/structure/B14406661.png)
![N-{4-Chloro-2-[(2-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14406666.png)
![2-Methylpropyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14406673.png)
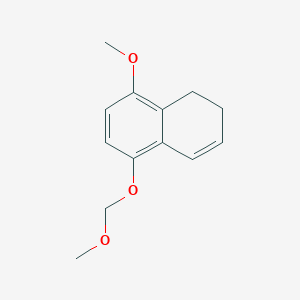
![1,4,4-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14406707.png)
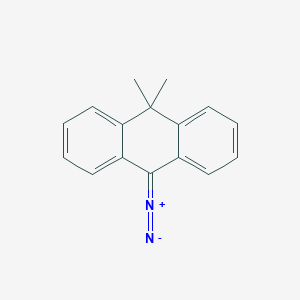
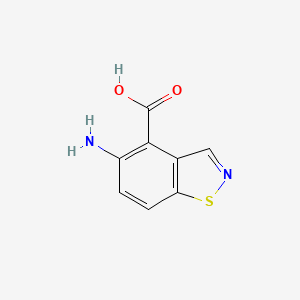
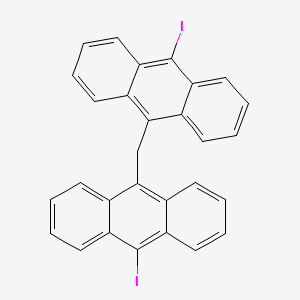
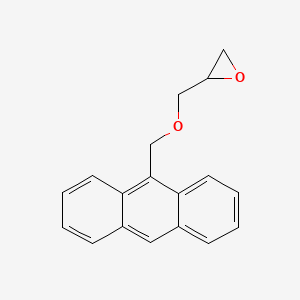
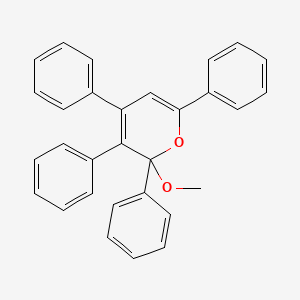

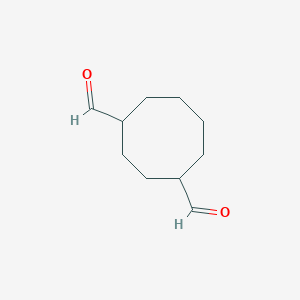
![2-Methyl-2-azabicyclo[2.2.2]octane-3-thione](/img/structure/B14406744.png)
